

# An In-depth Technical Guide to the Spectroscopic Data of 3-Hydroxybenzaldehyde Oxime

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	3-Hydroxybenzaldehyde oxime
CAS No.:	139336-66-6
Cat. No.:	B160891

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **3-Hydroxybenzaldehyde oxime**, a compound of interest in medicinal chemistry and materials science. We delve into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering not only raw spectral data but also an expert interpretation of the underlying molecular features that give rise to the observed spectra. Detailed experimental protocols are provided to ensure reproducibility and to serve as a practical reference for laboratory work.

## Introduction

**3-Hydroxybenzaldehyde oxime** (C<sub>7</sub>H<sub>7</sub>NO<sub>2</sub>) is a derivative of 3-Hydroxybenzaldehyde, an organic compound with applications in the synthesis of various pharmaceuticals and other fine chemicals.[1] The introduction of the oxime functional group (-C=N-OH) significantly alters the electronic and structural properties of the parent aldehyde, making its detailed spectroscopic

characterization essential for quality control, reaction monitoring, and the elucidation of its role in various chemical and biological processes. This guide will serve as an authoritative resource for understanding the key spectral signatures of this compound.

## Molecular Structure and Isomerism

The structure of **3-Hydroxybenzaldehyde oxime** presents interesting features for spectroscopic analysis. The presence of the carbon-nitrogen double bond gives rise to E and Z (or syn and anti) isomers. This guide primarily focuses on the more stable (E)-isomer, which is commonly encountered.

Figure 1: Molecular structure of (E)-**3-Hydroxybenzaldehyde oxime**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-Hydroxybenzaldehyde oxime**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information for structural confirmation.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **3-Hydroxybenzaldehyde oxime** is characterized by distinct signals for the aromatic protons, the oxime proton, and the phenolic and oxime hydroxyl protons. The chemical shifts are influenced by the electronic effects of the hydroxyl and oxime substituents on the aromatic ring.

Table 1:  $^1\text{H}$  NMR Spectral Data for **3-Hydroxybenzaldehyde Oxime**

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Solvent
Ar-H	6.87 - 7.28	m	DMSO- $d_6$
-CH=N-	8.32	s	DMSO- $d_6$
Ar-OH	9.48	s	DMSO- $d_6$
=N-OH	9.35	s	DMSO- $d_6$

Note: The specific chemical shifts and multiplicities of the aromatic protons can vary slightly but typically appear as a complex multiplet. Data synthesized from representative spectra of similar compounds.[2]

Expertise & Experience: The downfield shift of the imine proton (-CH=N-) to ~8.32 ppm is characteristic and is due to the electronegativity of the nitrogen atom and the anisotropic effect of the C=N double bond. The phenolic and oxime hydroxyl protons are typically broad singlets and their chemical shifts can be highly dependent on solvent and concentration due to hydrogen bonding.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: <sup>13</sup>C NMR Spectral Data for **3-Hydroxybenzaldehyde Oxime**

Carbon Assignment	Chemical Shift (δ, ppm)	Solvent
C=N	~148-150	DMSO-d <sub>6</sub>
Aromatic C-OH	~158	DMSO-d <sub>6</sub>
Aromatic C-H	~105-130	DMSO-d <sub>6</sub>
Aromatic C (quaternary)	~133-135	DMSO-d <sub>6</sub>

Note: The chemical shifts are approximate and based on data from similar structures and spectral databases.[2][3]

Authoritative Grounding: The chemical shift of the imine carbon at approximately 148-150 ppm is a key diagnostic peak. The carbon attached to the phenolic hydroxyl group is significantly deshielded and appears downfield around 158 ppm. The remaining aromatic carbons resonate in the expected region of 105-130 ppm.

## Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **3-Hydroxybenzaldehyde oxime** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a standard 5 mm NMR

tube.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical parameters: 256-1024 scans, relaxation delay of 2 seconds, spectral width of 200-240 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

Figure 2: Workflow for NMR data acquisition and analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **3-Hydroxybenzaldehyde Oxime**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (phenolic and oxime)	3200-3600	Broad, Strong
C-H stretch (aromatic)	3000-3100	Medium
C=N stretch (oxime)	1610-1650	Medium
C=C stretch (aromatic)	1450-1600	Medium-Strong
C-O stretch (phenol)	1200-1300	Strong
N-O stretch	930-960	Medium

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample (solid vs. liquid) and intermolecular interactions.[4]

Trustworthiness: The broad absorption band in the 3200-3600 cm<sup>-1</sup> region is a hallmark of the hydroxyl groups and is broadened due to hydrogen bonding. The C=N stretching vibration is a key diagnostic peak for the oxime functionality.

## Experimental Protocol: IR Data Acquisition (ATR-FTIR)

- **Sample Preparation:** Place a small amount of the solid **3-Hydroxybenzaldehyde oxime** sample directly onto the diamond crystal of the ATR accessory.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:**
  - Collect a background spectrum of the clean ATR crystal.
  - Apply pressure to the sample to ensure good contact with the crystal.
  - Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm<sup>-1</sup>.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

For **3-Hydroxybenzaldehyde oxime**, the UV-Vis spectrum is dominated by  $\pi \rightarrow \pi^*$  transitions within the aromatic ring and the conjugated oxime system.

Table 4: UV-Vis Absorption Data for 3-Hydroxybenzaldehyde and Related Compounds

Compound	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )	Solvent
3-Hydroxybenzaldehyde	254, 314	-	Ethanol
3-Hydroxybenzaldehyde Oxime	~250-260, ~300-320	-	Ethanol/Methanol

Note: The exact  $\lambda_{\text{max}}$  and molar absorptivity values for the oxime can vary depending on the solvent and pH. Data for 3-Hydroxybenzaldehyde is provided for comparison.[\[5\]](#)

Expertise & Experience: The presence of the oxime group in conjugation with the aromatic ring typically leads to a slight bathochromic (red) shift of the absorption maxima compared to the parent aldehyde. The spectrum is sensitive to pH changes due to the potential for deprotonation of the phenolic and oxime hydroxyl groups, which alters the electronic structure of the chromophore.

### Experimental Protocol: UV-Vis Data Acquisition

- **Sample Preparation:** Prepare a dilute solution of **3-Hydroxybenzaldehyde oxime** in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (typically in the micromolar range).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.

- Data Acquisition:
  - Fill a quartz cuvette with the solvent to be used as a blank.
  - Fill a second quartz cuvette with the sample solution.
  - Place the cuvettes in the spectrophotometer and record the absorption spectrum over a range of approximately 200-400 nm.
- Data Processing: The instrument software will automatically subtract the blank spectrum and plot absorbance versus wavelength.

## Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of **3-Hydroxybenzaldehyde oxime**. The combination of NMR, IR, and UV-Vis spectroscopy offers a powerful and self-validating system for confirming the structure and purity of this compound. The detailed protocols and expert interpretations included herein are intended to empower researchers in their scientific endeavors involving this versatile molecule.

## References

- Human Metabolome Database. <sup>1</sup>H NMR Spectrum (1D, 400 MHz, DMSO-d<sub>6</sub>, experimental) (HMDB0011718). [\[Link\]](#)
- ResearchGate. IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). [\[Link\]](#)
- SpectraBase. 3-Hydroxybenzaldehyde. [\[Link\]](#)
- PubChem. 3-Hydroxybenzaldehyde. [\[Link\]](#)
- NIST WebBook. Benzaldehyde, 3-hydroxy-. [\[Link\]](#)
- NIST WebBook. Benzaldehyde, 4-hydroxy-, oxime. [\[Link\]](#)
- SpectraBase. Benzaldehyde, 3-hydroxy-, oxime. [\[Link\]](#)

- ResearchGate. Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biological activities. [[Link](#)]
- Wikipedia. 3-Hydroxybenzaldehyde. [[Link](#)]
- NIST WebBook. Benzaldehyde, 3-hydroxy-. [[Link](#)]
- Indian Academy of Sciences. the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. [[Link](#)]
- LookChem. Benzaldehyde, 3-hydroxy-, oxime (9CI). [[Link](#)]
- PubChem. 4-Hydroxybenzaldehyde oxime. [[Link](#)]
- MDPI. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. [[Link](#)]
- ChemUniverse. (1E)-**3-Hydroxybenzaldehyde oxime** [P36440]. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3-Hydroxybenzaldehyde - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 2. mdpi.com [[mdpi.com](https://mdpi.com)]
- 3. SYN-BENZALDEHYDE OXIME(622-32-2) 13C NMR spectrum [[chemicalbook.com](https://chemicalbook.com)]
- 4. researchgate.net [[researchgate.net](https://researchgate.net)]
- 5. Benzaldehyde, 3-hydroxy- [[webbook.nist.gov](https://webbook.nist.gov)]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 3-Hydroxybenzaldehyde Oxime]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160891/docs#an-in-depth-technical-guide-to-the-spectroscopic-data-of-3-hydroxybenzaldehyde-oxime>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)